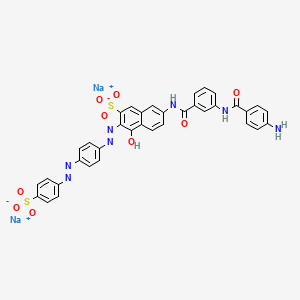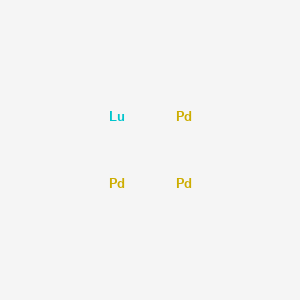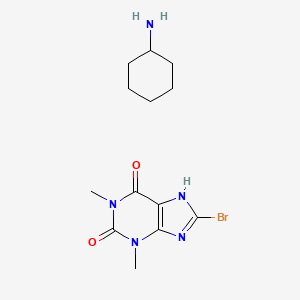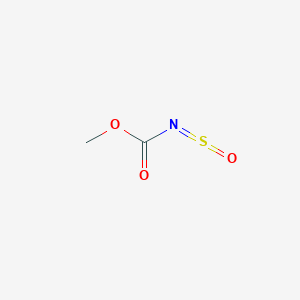
2,4-Dichloro-1-(2-diethoxyphosphorylethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-1-(2-diethoxyphosphorylethoxy)benzene is an organic compound with the molecular formula C₁₂H₁₇Cl₂O₄P It is characterized by the presence of two chlorine atoms, a benzene ring, and a diethoxyphosphorylethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(2-diethoxyphosphorylethoxy)benzene typically involves the reaction of 2,4-dichlorophenol with diethyl phosphite in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2,4-dichlorophenol and diethyl phosphite.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. A base, such as sodium hydride, is used to deprotonate the phenol, facilitating the nucleophilic attack on the diethyl phosphite.
Product Isolation: The product is isolated through standard purification techniques, such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the product.
化学反応の分析
Types of Reactions
2,4-Dichloro-1-(2-diethoxyphosphorylethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phosphorus center.
Hydrolysis: The diethoxyphosphorylethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium amide or thiolates. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF), at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are employed.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the diethoxyphosphorylethoxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while hydrolysis results in phosphonic acid derivatives.
科学的研究の応用
2,4-Dichloro-1-(2-diethoxyphosphorylethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4-Dichloro-1-(2-diethoxyphosphorylethoxy)benzene involves its interaction with specific molecular targets. The diethoxyphosphorylethoxy group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The chlorine atoms on the benzene ring may also contribute to its reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenol: Shares the dichlorobenzene core but lacks the diethoxyphosphorylethoxy group.
2,4-Dichlorophenoxyacetic acid: An herbicide with a similar dichlorobenzene structure but different functional groups.
2,3-Dichloro-5,6-dicyano-p-benzoquinone: Another dichlorobenzene derivative with distinct functional groups.
Uniqueness
2,4-Dichloro-1-(2-diethoxyphosphorylethoxy)benzene is unique due to the presence of the diethoxyphosphorylethoxy group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where such functionality is required.
特性
CAS番号 |
6965-48-6 |
|---|---|
分子式 |
C12H17Cl2O4P |
分子量 |
327.14 g/mol |
IUPAC名 |
2,4-dichloro-1-(2-diethoxyphosphorylethoxy)benzene |
InChI |
InChI=1S/C12H17Cl2O4P/c1-3-17-19(15,18-4-2)8-7-16-12-6-5-10(13)9-11(12)14/h5-6,9H,3-4,7-8H2,1-2H3 |
InChIキー |
XRIGMBSQLGXTIV-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(CCOC1=C(C=C(C=C1)Cl)Cl)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




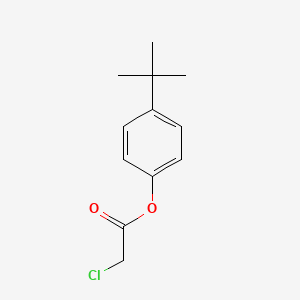
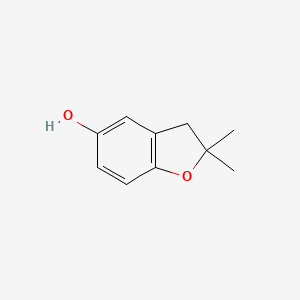
![4-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14721961.png)


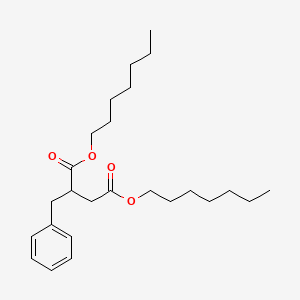
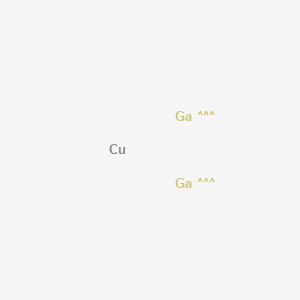
![Benzyl n-[(benzyloxy)carbonyl]-o-[bis(2-chloropropyl)carbamoyl]serinate](/img/structure/B14721986.png)
